ethyl 2-amino-5-chloro-3-hydroxybenzoate
Description
Ethyl 2-amino-5-chloro-3-hydroxybenzoate is a substituted benzoate derivative characterized by a hydroxyl (-OH) group at position 3, an amino (-NH₂) group at position 2, and a chlorine atom at position 5 on the aromatic ring, with an ethyl ester moiety at the carboxyl position. Its structural features—including hydrogen-bonding donors (NH₂ and OH) and electron-withdrawing substituents (Cl)—influence its reactivity, solubility, and molecular interactions in crystalline or solution states .
Properties
CAS No. |
365462-85-7 |
|---|---|
Molecular Formula |
C9H10ClNO3 |
Molecular Weight |
215.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-5-chloro-3-hydroxybenzoate typically involves the esterification of 2-amino-5-chloro-3-hydroxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
2-amino-5-chloro-3-hydroxybenzoic acid+ethanolacid catalystethyl 2-amino-5-chloro-3-hydroxybenzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5-chloro-3-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium hydroxide (NaOH) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ethyl 2-amino-5-chloro-3-oxobenzoate.
Reduction: Formation of this compound.
Substitution: Formation of ethyl 2-amino-5-substituted-3-hydroxybenzoate derivatives.
Scientific Research Applications
Ethyl 2-amino-5-chloro-3-hydroxybenzoate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-amino-5-chloro-3-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxy groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chloro group may also participate in hydrophobic interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-amino-5-chloro-3-hydroxybenzoate shares structural homology with several benzoate derivatives, differing primarily in substituent positions, functional groups, and ester alkyl chains. Below is a systematic comparison based on available
Table 1: Key Structural and Functional Comparisons
*Similarity scores (0–1) derived from structural alignment algorithms in chemical databases .
Key Research Findings
Substituent Position Effects: The position of chlorine and amino groups significantly impacts biological activity. For example, methyl 2-amino-5-chlorobenzoate (Cl at position 5) is associated with antimicrobial properties, whereas methyl 2-amino-3-chlorobenzoate (Cl at position 3) is utilized in fluorescent probes due to altered electronic properties .
Ester Chain Influence: Long alkyl chains (e.g., hexadecyl in hexadecyl 3-amino-4-chlorobenzoate) increase lipophilicity, making such derivatives suitable for lipid membrane interactions. In contrast, ethyl or methyl esters (shorter chains) favor solubility in polar solvents, critical for synthetic reactions in aqueous or alcoholic media .
Reactivity in Cyclization Reactions: Methyl-3-amino-4-hydroxybenzoate (a structural analog) undergoes cyclization with aryl acids to form benzoxazole derivatives (e.g., methyl-2-substitutedphenyl-1,3-benzoxazole-5-carboxylates), a reaction pathway likely applicable to this compound due to shared amino and hydroxyl groups . Substituted benzoates with electron-withdrawing groups (e.g., Cl) exhibit accelerated nucleophilic aromatic substitution, as demonstrated in the synthesis of imidazole carboxylates from methyl 3-arylamino-2-benzoylaminobut-2-enoate .
Hydrogen-Bonding Patterns: Crystallographic studies of similar compounds (e.g., methyl 2-amino-5-chlorobenzoate) reveal intermolecular N–H···O and O–H···O hydrogen bonds, forming supramolecular networks. This compound’s additional hydroxyl group may enable more complex hydrogen-bonding motifs, influencing crystal packing and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
